Lipophilicity Advantage over the Bis-Furan Analog
The target compound exhibits a calculated XLogP3 of ~2.0, approximately 1.2 log units lower than the bis-furan analog N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide (XLogP3 ≈ 3.2) [1][2]. This reduced lipophilicity predicts improved aqueous solubility and a lower risk of phospholipidosis, which is critical for hit-to-lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.0 (SwissADME prediction) |
| Comparator Or Baseline | N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide, XLogP3 = 3.2 (kuujia.com computed property) |
| Quantified Difference | ΔXLogP3 ≈ –1.2 |
| Conditions | Computed using SwissADME (XLogP3 algorithm) and kuujia.com (XLogP3). |
Why This Matters
A 1.2 log unit lower lipophilicity can translate into significantly higher aqueous solubility and a more favorable ADME profile, directly influencing whether the compound progresses in a discovery cascade.
- [1] SwissADME. Predicted XLogP3 for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylbenzamide. Swiss Institute of Bioinformatics (2025). View Source
- [2] kuujia.com. N-[2,2-bis(furan-2-yl)ethyl]-2-methylbenzamide – Computed Properties (XLogP3 = 3.2). View Source
